molecular formula C4H11BN B1337067 tert-Butylamine borane CAS No. 7337-45-3

tert-Butylamine borane

Cat. No. B1337067
CAS RN: 7337-45-3
M. Wt: 83.95 g/mol
InChI Key: PVYPHUYXKVVURH-UHFFFAOYSA-N
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Description

Tert-Butylamine borane is an amine borane complex derived from tert-butylamine and borane . It is a colorless solid and a mild reducing agent . It participates in the selective reduction of aldehydes and ketones to the corresponding alcohol .


Synthesis Analysis

The compound is prepared by the reaction of tert-butylammonium chloride and sodium borohydride . A Lewis acid-base adduct of tert-butylamine and borane was prepared and characterized over the course of two laboratory sessions . An intermediate was prepared during the first week and the adduct was prepared the second week . The intermediate and product were characterized by melting point and IR spectroscopy .


Molecular Structure Analysis

The molecular formula of tert-Butylamine borane is C4H11BN . Its average mass is 86.972 Da and its monoisotopic mass is 87.121933 Da .


Chemical Reactions Analysis

In organic synthesis, borane tert-butylamine can be used for selective reduction of certain functional groups including aldehydes, ketones, oximes, and imines . It also takes part as a reducing agent in the synthesis of monodisperse palladium nanoparticles (Pd NPs), monodisperse gold (Au) nanoparticles, and carbon-supported Pd electrocatalysts .


Physical And Chemical Properties Analysis

Tert-Butylamine borane has a molecular weight of 83.95 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 0 . Its exact mass is 84.0984545 g/mol and its monoisotopic mass is 84.0984545 g/mol . Its topological polar surface area is 26 Ų . It has a heavy atom count of 6 and a formal charge of 0 .

Scientific Research Applications

Stereoselective Reduction

tert-Butylamine borane is used in the stereoselective reduction of steroidal ketones. This process is crucial for producing specific stereoisomers of steroids, which can have different biological activities .

Selective Reducing and Hydroborating Agent

It serves as a selective reducing and hydroborating agent. These agents are essential in organic synthesis for adding hydrogens or boron atoms to molecules in a controlled manner .

Synthesis of Nanoparticles

This compound acts as a strong co-reducing agent in synthesizing copper (I) oxide nanoparticles. These nanoparticles have various applications, including catalysis and electronics .

Gold Nanocluster Formation

It is also involved in the formation of diphosphine-protected gold nanoclusters, which are important in areas like catalysis, electronics, and medicine due to their unique properties .

Synthesis of Alcohols

tert-Butylamine borane is used in synthesizing 4-acetoxycinnamyl alcohols. These compounds are valuable intermediates in organic synthesis and can lead to various pharmaceuticals .

Art Restoration

It finds an application as a reducing agent for art restoration. This involves chemical reactions that can reverse oxidation and other degradation processes that occur in artworks over time .

Electroless Nickel Plating

This compound is used as a reductant in electroless nickel plating, which is a method for depositing nickel-phosphorus or nickel-boron alloys on surfaces without using electrical energy .

Hydrogen Production

Lastly, tert-Butylamine borane is involved in hydrogen production through its hydrolysis. This process is part of research into sustainable energy sources, where hydrogen serves as a clean fuel .

Safety And Hazards

Tert-Butylamine borane is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

B, N dual-doped 3D porous graphene (BN-3DG) has been synthesized using cobalt ion-exchanged resin by heat treating borane tert-butylamine . This shows the potential of tert-Butylamine borane in the development of advanced materials .

properties

InChI

InChI=1S/C4H11N.B/c1-4(2,3)5;/h5H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYPHUYXKVVURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylamine borane

CAS RN

7337-45-3
Record name tert-butylamine--borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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